o-Carborane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Carborane-1-carboxylic Acid is a versatile reactant used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .

Synthesis Analysis

Carborynes (1,2-dehydro-o-carborane and 1,3-dehydro-o-carborane), three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2- [IPh (OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10] [BF4] . They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives .Molecular Structure Analysis

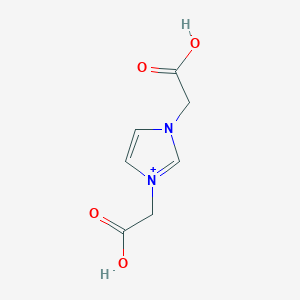

The structure of o-Carborane-1-carboxylic Acid could be polyhedral or open cage . The molecular formula is C3H12B10O2 .Chemical Reactions Analysis

Carborynes undergo regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions . This acid chloride exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . Reaction with amines affords secondary and tertiary carborane amides [1- (CONR1R2)–CB11H11]− in moderate to high yields under mild conditions .Physical And Chemical Properties Analysis

O-Carborane-1-carboxylic Acid has a melting point of 150-152°C and should be stored at -20°C . It is sparingly soluble in chloroform and slightly soluble in methanol . It is a solid and its color ranges from white to off-white .Scientific Research Applications

Synthesis of Functionalized Carborane Derivatives

o-Carborane-1-carboxylic Acid is used in the synthesis of a large variety of functionalized carborane derivatives. These derivatives have potential applications in various fields such as medicine, materials science, and organometallic/coordination chemistry .

Use in Medicine

The derivatives of o-Carborane-1-carboxylic Acid have potential applications in medicine. For example, they can be used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .

Use in Materials Science

In the field of materials science, o-Carborane-1-carboxylic Acid and its derivatives have shown promise. They can be used to develop materials with unique properties .

Use in Organometallic/Coordination Chemistry

o-Carborane-1-carboxylic Acid plays a significant role in organometallic/coordination chemistry. It can be used to synthesize functionalized carborane derivatives that can be applied in this field .

Preparation of Amides

o-Carborane-1-carboxylic Acid can be used to prepare amides of the carborane carboxylic acid. These amides can be reduced to the corresponding amines and the acid chloride has the potential to serve as a starting material for carborane ester formation .

Development of Photophysical Properties

o-Carborane-1-carboxylic Acid can be used in the development of o-carborane macrocyclic molecules with excellent photophysical properties. These novel macrocycles exhibit aggregation-induced emission in both the aggregated state and the solid state .

Future Directions

Mechanism of Action

Target of Action

o-Carborane-1-carboxylic Acid is a versatile reactant used in various chemical reactions . It is primarily used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .

Mode of Action

o-Carborane-1-carboxylic Acid interacts with its targets through a series of chemical reactions. In the iridium catalyzed regioselective cage boron alkenylation, it undergoes direct cage B-H activation . In the preparation of o-Carbaborane indomethacin pharmacophores, it acts as a selective COX-2 inhibitor .

Biochemical Pathways

The biochemical pathways affected by o-Carborane-1-carboxylic Acid are primarily related to its role as a reactant in chemical reactions. For instance, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the formation of a variety of functionalized carborane derivatives . These derivatives have potential applications in medicine, materials science, and organometallic/coordination chemistry .

Pharmacokinetics

It is known that the compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . This suggests that it may have good stability and potentially favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of o-Carborane-1-carboxylic Acid’s action are largely dependent on the specific reactions it is involved in. For example, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the synthesis of a large variety of functionalized carborane derivatives . These derivatives can have various effects depending on their specific structures and properties .

Action Environment

The action of o-Carborane-1-carboxylic Acid can be influenced by various environmental factors. For instance, its remarkable inertness towards moisture allows it to be stored under ambient conditions for several months . This suggests that it may be relatively stable under a range of environmental conditions.

properties

| { "Design of the Synthesis Pathway": "The synthesis of o-Carborane-1-carboxylic Acid involves the conversion of o-Carborane to the carboxylic acid derivative through a series of chemical reactions.", "Starting Materials": [ "o-Carborane", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "o-Carborane is first treated with sodium hydroxide and carbon dioxide to form the corresponding sodium carboxylate salt.", "The sodium carboxylate is then reacted with sulfuric acid to produce the corresponding carboxylic acid.", "The carboxylic acid is then purified by treatment with sodium bicarbonate and recrystallization from ethanol.", "Finally, the purified o-Carborane-1-carboxylic Acid is isolated by extraction with diethyl ether and drying over anhydrous sodium sulfate." ] } | |

CAS RN |

18178-04-6 |

Molecular Formula |

C₃H₁₂B₁₀O₂ |

Molecular Weight |

188.24 |

synonyms |

1,2-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-closo-1,2-dicarbadodecaborane; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)